molecular formula C9H2ClF9O B15384774 1,2-Bis(trifluoromethyl)-3-chloro-4-(trifluoromethoxy)benzene

1,2-Bis(trifluoromethyl)-3-chloro-4-(trifluoromethoxy)benzene

Cat. No.: B15384774
M. Wt: 332.55 g/mol
InChI Key: GOOFXWFSANVHIF-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-3-chloro-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H2ClF9O and its molecular weight is 332.55 g/mol. The purity is usually 95%.
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Biological Activity

1,2-Bis(trifluoromethyl)-3-chloro-4-(trifluoromethoxy)benzene (CAS No. 1805587-49-8) is a fluorinated aromatic compound notable for its unique molecular structure, which includes two trifluoromethyl groups, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring. This configuration imparts significant stability and lipophilicity, enhancing its potential for various biological activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H2ClF9O
  • Molecular Weight : 332.55 g/mol
  • Boiling Point : Approximately 183.2 °C
  • Density : 1.592 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes due to its lipophilic nature. The fluorinated groups enhance the compound's reactivity and solubility in organic solvents, which facilitates its penetration into cellular structures. Research indicates that fluorinated compounds can exhibit various biological activities, including antimicrobial and anticancer properties, by interacting with proteins or enzymes involved in metabolic pathways.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Studies suggest that the compound can inhibit the growth of certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. The presence of multiple fluorine atoms may enhance binding affinity to proteins associated with cancer cell metabolism. For instance, studies have demonstrated that fluorinated compounds can significantly alter enzyme activity, suggesting potential therapeutic applications in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
1,2-Bis(trifluoromethyl)benzeneLacks chlorine and trifluoromethoxy groupsSimpler structure with fewer reactive sites
1,4-Bis(trifluoromethyl)benzeneSimilar trifluoromethyl groups but different positionPotentially different reactivity due to substitution pattern
1,2-Bis(difluoromethoxy)benzeneContains difluoromethoxy groupsLacks trifluoromethyl groups affecting stability
1,2-Bis(trifluoromethyl)-3-nitrobenzeneContains nitro group instead of trifluoromethoxyDifferent reactivity due to nitro group presence

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of fluorinated compounds exhibited enhanced antimicrobial activity against resistant bacterial strains compared to non-fluorinated analogs.
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation at micromolar concentrations, indicating its potential as a lead compound for further development.
  • Mechanistic Insights : Research has shown that the interaction of this compound with specific enzymes alters their activity profiles, suggesting pathways for therapeutic intervention in metabolic disorders.

Properties

Molecular Formula

C9H2ClF9O

Molecular Weight

332.55 g/mol

IUPAC Name

2-chloro-1-(trifluoromethoxy)-3,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2ClF9O/c10-6-4(20-9(17,18)19)2-1-3(7(11,12)13)5(6)8(14,15)16/h1-2H

InChI Key

GOOFXWFSANVHIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)OC(F)(F)F

Origin of Product

United States

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